![molecular formula C23H22N2O5 B2894949 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide CAS No. 1005298-29-2](/img/structure/B2894949.png)

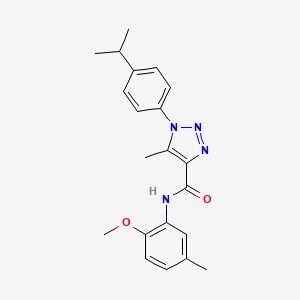

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide, also known as Compound X, is a synthetic compound with potential therapeutic applications. In

Applications De Recherche Scientifique

Anticancer Activity

Compounds with furan moieties, such as the one you’ve mentioned, have been studied for their potential anticancer properties. The presence of the furan ring system, especially when linked with other pharmacophoric groups, can lead to compounds with significant anticancer activity. For instance, furan-based compounds have been synthesized and shown to exhibit high activity against human liver carcinoma cells, with some compounds demonstrating IC50 values close to that of the reference drug doxorubicin .

Antiproliferative Effects

The structural motif of furan is also associated with antiproliferative effects. Research has indicated that furan derivatives can inhibit the proliferation of cancer cells, such as cervical cancer cell lines (HeLa). This is particularly important for the development of new therapeutic agents that can target and control the growth of cancerous cells .

Antioxidant Properties

Furan derivatives have been explored for their antioxidant activities. These compounds can act as free radical scavengers, thereby protecting cells from oxidative stress, which is a known factor in the progression of various diseases, including cancer and neurodegenerative disorders .

Antibacterial Activity

Recent advances in the synthesis of novel furan derivatives have highlighted their antibacterial potential. These compounds can be designed to target specific bacterial strains, offering a pathway to develop new antibiotics in an era where antibiotic resistance is a growing concern .

Drug Design and Synthesis

The compound’s structure is conducive to drug design and synthesis, particularly in the creation of hybrid structures that combine different pharmacophoric motifs. This approach can lead to the construction of new drugs with enhanced efficacy and reduced side effects .

Modified Nucleosides

Structurally modified nucleosides, including acyclic and C-nucleoside analogs, have shown a range of medicinal properties, such as antibiotic, antiviral, and antitumor activities. The compound , with its furan and benzamide components, could be a candidate for the synthesis of such modified nucleosides .

Mécanisme D'action

Target of Action

Furan-based compounds have been known to interact with various biomolecules like proteins and amino acids .

Mode of Action

Furan-based compounds are known to undergo various chemical reactions, including oxidation and reduction . The presence of the azomethine nitrogen, C=N, in some furan-based compounds allows them to interact with metal ions, which can then interact with various biomolecules .

Biochemical Pathways

For instance, they can induce a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .

Pharmacokinetics

The molecular weight of the compound is 40644, which could influence its bioavailability .

Result of Action

Furan-based compounds are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can affect the reactivity of furan-based compounds . Furthermore, the pH of the environment can influence the reactions involving these compounds .

Propriétés

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-28-18-12-16(13-19(14-18)29-2)22(26)24-17-7-8-20-15(11-17)5-3-9-25(20)23(27)21-6-4-10-30-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXVICLZEGAHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2894867.png)

![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)

![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)